Decapreno-|A-carotene
Overview
Description
Decapreno-|A-carotene is a carotenoid compound characterized by its long chain of conjugated double bonds. It is a C50 carotenoid, meaning it contains 50 carbon atoms. This compound is a derivative of beta-carotene and is known for its vibrant pigmentation, which is common among carotenoids. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Decapreno-beta-carotene, a C50 beta-carotene , is a long carotenoid with 15 and 19 conjugated double bonds . It primarily targets the retinoic acid receptor (RAR) and retinoid X receptor (RXR) . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes.
Mode of Action
Decapreno-beta-carotene acts as an antioxidant . It exhibits significant efficacy against reactive oxygen species, particularly singlet oxygen . It functions as a scavenger of lipophilic radicals within the membranes of every cell compartment . This interaction with its targets leads to changes in the cellular environment, protecting cells from oxidative stress.
Biochemical Pathways
Decapreno-beta-carotene is involved in several biochemical pathways. It is a precursor of vitamin A, and following absorption, it can be cleaved to form vitamin A (retinal) . This process is key to the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction . Furthermore, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .
Pharmacokinetics
The pharmacokinetics of Decapreno-beta-carotene involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the intestine . The liver is the main organ that stores Decapreno-beta-carotene and distributes it to the peripheral tissues . Major carotenoid metabolites, the retinoids, can be stored as esters or further oxidized and excreted via phase 2 metabolism pathways .
Result of Action
The action of Decapreno-beta-carotene results in various molecular and cellular effects. It has been associated with reduced incidence or disease biomarkers of several chronic complications such as type-2 diabetes and other cardiovascular diseases . It also improves glucose uptake in insulin-resistant cells .
Action Environment
The action, efficacy, and stability of Decapreno-beta-carotene can be influenced by various environmental factors. For instance, the presence of different solvents can affect the intramolecular relaxation processes within Decapreno-beta-carotene . Furthermore, dietary consumption of carotenoids has been reported to reduce the chance of developing various diseases .
Biochemical Analysis
Biochemical Properties
Decapreno-beta-carotene, like other carotenoids, plays a key role in human nutrition, health, and disease . It can modulate the expression of specific genes mainly via nuclear hormone receptors
Cellular Effects
They are associated with reduced risk of several chronic diseases .
Molecular Mechanism
Carotenoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Decapreno-beta-carotene in laboratory settings. It is known that it is a solid substance that should be stored at -80° C .
Transport and Distribution
It is known that carotenoids are generally embedded in cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decapreno-|A-carotene can be synthesized through several methods. One common approach is the double Wittig reaction, which involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes. This method is particularly useful for creating long-chain polyenes like this compound . Another method involves the Grignard reaction, which follows the building principle of combining smaller carbon units to form the larger C50 structure .
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to achieve high purity. The compound can be commercially synthesized in large quantities, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Decapreno-|A-carotene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound, often resulting in the formation of less conjugated products.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while reduction may yield partially saturated compounds.
Scientific Research Applications
Decapreno-|A-carotene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Beta-carotene: A C40 carotenoid that is a precursor to vitamin A and shares similar antioxidant properties.
Lycopene: Another C40 carotenoid known for its strong antioxidant activity and presence in tomatoes.
Lutein and Zeaxanthin: Carotenoids found in the human eye, known for their role in protecting against light-induced damage.
Uniqueness: Decapreno-|A-carotene is unique due to its longer carbon chain (C50) compared to other common carotenoids like beta-carotene (C40). This extended structure enhances its ability to quench reactive oxygen species and provides distinct advantages in applications requiring high antioxidant activity .
Properties
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-03-4 | |
Record name | Decapreno-beta-carotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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